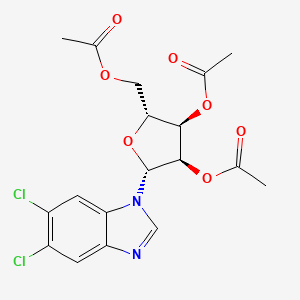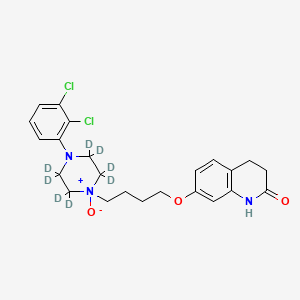![molecular formula C9H7N B585036 3-[(1Z)-1-Buten-3-yn-1-yl]pyridine CAS No. 143799-42-2](/img/structure/B585036.png)
3-[(1Z)-1-Buten-3-yn-1-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1Z)-1-Buten-3-yn-1-yl]pyridine: is a chemical compound with the molecular formula C9H7N . It belongs to the class of pyridines, which are nitrogen-containing heterocyclic compounds. Pyridines are known for their significant role in various chemical and biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing pyridine derivatives, including 3-[(1Z)-1-Buten-3-yn-1-yl]pyridine, is the Kröhnke pyridine synthesis . This method involves the reaction between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds under mild reaction conditions . The reaction typically proceeds in glacial acetic acid or methanol, but it can also be performed under aqueous or solvent-free conditions .
Industrial Production Methods
Industrial production of pyridine derivatives often involves the Hantzsch pyridine synthesis , which is a multi-component reaction involving an aldehyde, a 1,3-dicarbonyl compound, and ammonia . This method is favored for its high yield and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1Z)-1-Buten-3-yn-1-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and various substituted pyridines .
Wissenschaftliche Forschungsanwendungen
3-[(1Z)-1-Buten-3-yn-1-yl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex pyridine derivatives.
Biology: Pyridine derivatives are often used in the study of enzyme mechanisms and as ligands in coordination chemistry.
Medicine: Pyridine-based compounds are found in many pharmaceuticals due to their biological activity.
Industry: It is used in the production of agrochemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-[(1Z)-1-Buten-3-yn-1-yl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the pyridine ring can coordinate with metal ions, making it a useful ligand in catalysis and coordination chemistry . Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: The parent compound of 3-[(1Z)-1-Buten-3-yn-1-yl]pyridine, known for its basicity and aromaticity.
2-Aminopyridine: A derivative with an amino group at the 2-position, used in the synthesis of pharmaceuticals.
3-Bromoimidazo[1,2-a]pyridine: A compound with a bromine atom and an imidazo ring fused to the pyridine ring.
Uniqueness
This compound is unique due to its buten-3-yn-1-yl substituent, which imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives .
Eigenschaften
CAS-Nummer |
143799-42-2 |
|---|---|
Molekularformel |
C9H7N |
Molekulargewicht |
129.162 |
IUPAC-Name |
3-[(Z)-but-1-en-3-ynyl]pyridine |
InChI |
InChI=1S/C9H7N/c1-2-3-5-9-6-4-7-10-8-9/h1,3-8H/b5-3- |
InChI-Schlüssel |
YHGAMRQAGLNGPK-HYXAFXHYSA-N |
SMILES |
C#CC=CC1=CN=CC=C1 |
Synonyme |
Pyridine, 3-(1-buten-3-ynyl)-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B584967.png)





